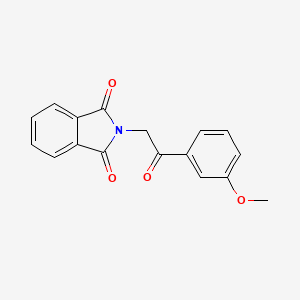

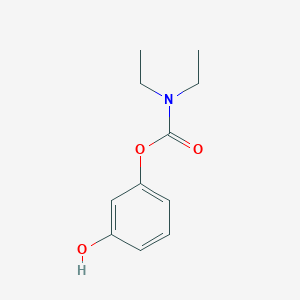

N-(beta-Oxo-3-methoxyphenethyl)phthalimide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(β-Oxo-3-méthoxyphénéthyl)phtalimide est un composé chimique appartenant à la classe des phtalimides. Les phtalimides sont connus pour leurs diverses applications en chimie médicinale, en synthèse organique et en science des matériaux.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de N-(β-Oxo-3-méthoxyphénéthyl)phtalimide implique généralement la condensation de l'anhydride phtalique avec une amine primaire, suivie d'une fonctionnalisation supplémentaire. Une méthode courante comprend la réaction de l'anhydride phtalique avec la 3-méthoxyphénéthylamine sous reflux dans la présence d'un solvant approprié tel que le toluène. Le mélange réactionnel est ensuite refroidi et le produit est isolé par filtration et recristallisation .

Méthodes de production industrielle

La production industrielle de N-(β-Oxo-3-méthoxyphénéthyl)phtalimide peut impliquer des voies de synthèse similaires mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de conditions réactionnelles optimisées peut améliorer le rendement et la pureté du produit. De plus, la mise en œuvre de principes de chimie verte, tels que l'utilisation de solvants et de catalyseurs écologiques, peut rendre le processus plus durable .

Analyse Des Réactions Chimiques

Types de réactions

N-(β-Oxo-3-méthoxyphénéthyl)phtalimide subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé en utilisant des agents oxydants forts tels que le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation d'acides carboxyliques correspondants.

Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs comme l'hydrure de lithium et d'aluminium, ce qui conduit à la formation d'amines.

Substitution : Le composé peut subir des réactions de substitution nucléophile, où la partie phtalimide peut être remplacée par d'autres groupes fonctionnels.

Réactifs et conditions courantes

Oxydation : Permanganate de potassium en milieu acide ou basique.

Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.

Substitution : Nucléophiles tels que les amines ou les thiols en présence d'une base.

Principaux produits formés

Oxydation : Acides carboxyliques.

Réduction : Amines.

Substitution : Diverses phtalimides substituées en fonction du nucléophile utilisé.

Applications De Recherche Scientifique

N-(β-Oxo-3-méthoxyphénéthyl)phtalimide a plusieurs applications en recherche scientifique :

Chimie : Utilisé comme brique de base dans la synthèse de molécules organiques plus complexes.

Biologie : Investigé pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.

Médecine : Exploré comme un agent thérapeutique potentiel en raison de sa capacité à interagir avec des cibles biologiques.

Industrie : Utilisé dans le développement de matériaux avancés, tels que les diodes électroluminescentes organiques (OLED) et les cellules photovoltaïques

Mécanisme d'action

Le mécanisme d'action de N-(β-Oxo-3-méthoxyphénéthyl)phtalimide implique son interaction avec des cibles moléculaires spécifiques. Par exemple, il a été démontré qu'il inhibait l'activité de certaines enzymes, conduisant à la perturbation des processus cellulaires. Le composé peut également induire l'apoptose dans les cellules cancéreuses en activant des voies de signalisation spécifiques .

Mécanisme D'action

The mechanism of action of N-(beta-Oxo-3-methoxyphenethyl)phthalimide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, leading to the disruption of cellular processes. The compound may also induce apoptosis in cancer cells by activating specific signaling pathways .

Comparaison Avec Des Composés Similaires

Composés similaires

Dérivés de la naphtalimide : Connus pour leur utilisation dans les OLED et autres applications électroniques.

Dérivés de la curcumine à base de phtalimide : Investigés pour leurs propriétés anticancéreuses.

Phtalimides N-substituées : Explorées pour leurs activités anti-inflammatoires et neuroprotectrices .

Unicité

N-(β-Oxo-3-méthoxyphénéthyl)phtalimide se démarque par ses caractéristiques structurelles uniques, qui confèrent une réactivité chimique et une activité biologique spécifiques.

Propriétés

IUPAC Name |

2-[2-(3-methoxyphenyl)-2-oxoethyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO4/c1-22-12-6-4-5-11(9-12)15(19)10-18-16(20)13-7-2-3-8-14(13)17(18)21/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEIJXISANQANIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)CN2C(=O)C3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00477915 |

Source

|

| Record name | T6526900 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00477915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

667433-79-6 |

Source

|

| Record name | T6526900 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00477915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-Diethyl-4-{(E)-[4-([1,3]thiazolo[4,5-c]pyridin-2-yl)phenyl]diazenyl}aniline](/img/structure/B12550092.png)

![1-(2,4-Dihydroxyphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B12550095.png)

![Ethyl 2-{[3-(ethoxycarbonyl)phenyl]methanesulfonyl}benzoate](/img/structure/B12550104.png)

silyl](/img/structure/B12550126.png)

![4-[2-(4-Methylphenyl)ethenyl]benzaldehyde](/img/structure/B12550138.png)

methanone](/img/structure/B12550145.png)

![2-[2-(4-Ethoxyphenyl)hydrazinylidene]-1H-indene-1,3(2H)-dione](/img/structure/B12550153.png)

![5-[4-(Benzenesulfonyl)phenyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B12550163.png)